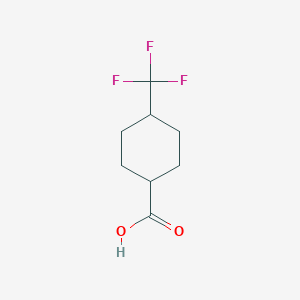

4-(Trifluoromethyl)cyclohexanecarboxylic Acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(trifluoromethyl)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11F3O2/c9-8(10,11)6-3-1-5(2-4-6)7(12)13/h5-6H,1-4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMEAZIIFLVDISW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501254376 | |

| Record name | 4-(Trifluoromethyl)cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501254376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95233-30-0, 133261-33-3, 1202578-27-5 | |

| Record name | 4-(Trifluoromethyl)cyclohexanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95233-30-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Trifluoromethyl)cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501254376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(trifluoromethyl)cyclohexane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRANS-4-(TRIFLUOROMETHYL)CYCLOHEXANECARBOXYLIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | cis-4-(Trifluoromethyl)cyclohexanecarboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to cis-4-(Trimmingethyl)cyclohexanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-4-(Trifluoromethyl)cyclohexanecarboxylic acid is a fluorinated cycloalkane derivative of significant interest in medicinal chemistry and agrochemical research. The incorporation of the trifluoromethyl (-CF3) group into organic molecules can profoundly influence their physicochemical and biological properties. This guide provides a detailed overview of the structure, properties, and potential applications of the cis-isomer of 4-(trifluoromethyl)cyclohexanecarboxylic acid.

The trifluoromethyl group is a key pharmacophore in modern drug design, known to enhance metabolic stability, lipophilicity, and binding affinity of molecules to their biological targets.[1] The cis-stereochemistry of the substituents on the cyclohexane ring imparts a specific three-dimensional conformation that can be crucial for molecular recognition and biological activity.

Molecular Structure and Properties

The structure of cis-4-(Trifluoromethyl)cyclohexanecarboxylic acid consists of a cyclohexane ring with a carboxylic acid group and a trifluoromethyl group attached to carbons 1 and 4, respectively, in a cis-configuration. In the chair conformation, this typically means one substituent is in an axial position and the other is in an equatorial position.

Physicochemical Properties

Quantitative data for the pure cis-isomer is sparse in the literature. The following table summarizes available data for the cis-isomer and the more commonly available cis/trans mixture for comparison.

| Property | Value (cis-isomer) | Value (cis/trans mixture) | Reference |

| Molecular Formula | C₈H₁₁F₃O₂ | C₈H₁₁F₃O₂ | --INVALID-LINK-- |

| Molecular Weight | 196.17 g/mol | 196.17 g/mol | --INVALID-LINK-- |

| CAS Number | 1202578-27-5 | 95233-30-0 | --INVALID-LINK-- |

| Appearance | White to off-white solid | White to off-white solid | --INVALID-LINK-- |

| Melting Point | 97-101 °C | 71-75 °C | --INVALID-LINK-- |

| Purity | ≥98% (GC) | 97% | --INVALID-LINK-- |

Synthesis and Experimental Protocols

General Synthetic Strategy: Catalytic Hydrogenation

The most common method for the synthesis of 4-substituted cyclohexanecarboxylic acids is the catalytic hydrogenation of the corresponding benzoic acid derivative.[2][3][4] To favor the formation of the cis-isomer, specific catalysts and conditions are generally required. Rhodium-based catalysts, such as those with cyclic (amino)(alkyl)carbene (CAAC) ligands, have been shown to be effective for cis-selective hydrogenation of aromatic rings.[5]

Reaction Scheme:

4-(Trifluoromethyl)benzoic acid + H₂ --(Catalyst, Solvent, Pressure, Temperature)--> cis/trans-4-(Trifluoromethyl)cyclohexanecarboxylic acid

Proposed Experimental Protocol (General):

-

Catalyst Preparation: A suitable hydrogenation catalyst (e.g., a rhodium-based catalyst for cis-selectivity, or a palladium or ruthenium catalyst for general hydrogenation) is suspended in an appropriate solvent (e.g., dioxane, water, or a mixture) in a high-pressure reactor.[3][4]

-

Reaction Setup: 4-(Trifluoromethyl)benzoic acid is added to the reactor.

-

Hydrogenation: The reactor is sealed, purged with hydrogen gas, and then pressurized to the desired hydrogen pressure (e.g., 6.89 MPa). The reaction mixture is heated to a specific temperature (e.g., 493 K) and stirred for a sufficient time to ensure complete conversion.[3]

-

Work-up: After cooling and depressurization, the catalyst is removed by filtration. The solvent is evaporated under reduced pressure.

-

Purification and Isomer Separation: The resulting mixture of cis- and trans-isomers would require separation. This can be a challenging step and may be achieved through techniques such as fractional crystallization of the acids or their derivatives, or by preparative chromatography (e.g., HPLC or GC).[6][7][8] The separation of cis and trans isomers often relies on differences in their physical properties, such as solubility or affinity for a stationary phase.[6]

Characterization Protocols

Due to the lack of specific spectral data for the pure cis-isomer in the literature, the following are general protocols for the characterization of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To confirm the structure and stereochemistry. The chemical shifts and coupling constants of the cyclohexyl protons would be indicative of their axial or equatorial positions, allowing for the differentiation of the cis and trans isomers.

-

¹³C NMR: To identify the number of unique carbon atoms and their chemical environments.

-

¹⁹F NMR: To confirm the presence and environment of the trifluoromethyl group.

-

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the broad O-H stretch of the carboxylic acid (around 3000 cm⁻¹) and the C=O stretch (around 1700 cm⁻¹).[9]

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition.

Applications in Drug Discovery and Agrochemicals

The cis-4-(trifluoromethyl)cyclohexyl moiety is a valuable building block in the design of new bioactive molecules.

Role in Medicinal Chemistry

The introduction of a trifluoromethyl group can significantly enhance the pharmacological profile of a drug candidate.[1] Specifically, it can:

-

Increase Metabolic Stability: The strong carbon-fluorine bonds are resistant to metabolic degradation, prolonging the half-life of the drug.[1]

-

Enhance Lipophilicity: This can improve membrane permeability and oral bioavailability.

-

Modulate Acidity/Basicity: The electron-withdrawing nature of the -CF3 group can alter the pKa of nearby functional groups, affecting drug-receptor interactions.

While specific biological targets for cis-4-(trifluoromethyl)cyclohexanecarboxylic acid are not well-documented, derivatives containing the 4-(trifluoromethyl)cyclohexyl group have been investigated for a range of therapeutic areas, including neurological disorders.[10] The rigid, defined stereochemistry of the cis-isomer can lead to higher selectivity and potency for a specific biological target compared to the trans-isomer or a mixture.

Agrochemical Applications

In the agrochemical industry, this compound serves as an intermediate for the synthesis of more effective and selective herbicides and pesticides. The trifluoromethyl group can enhance the efficacy and stability of these agents in the environment.

Logical and Experimental Workflows

The following diagrams illustrate the general workflow for the synthesis and characterization of cis-4-(Trifluoromethyl)cyclohexanecarboxylic acid and its application in a drug discovery context.

References

- 1. mdpi.com [mdpi.com]

- 2. US3210411A - Hydrogenation of benzoic acid to cyclohexane-carboxylic acid - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. Rhodium Catalyst for cis-Selective Hydrogenation of Aromatic Rings | TCI AMERICA [tcichemicals.com]

- 6. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]

- 7. Separation of cis/trans isomers - Chromatography Forum [chromforum.org]

- 8. researchgate.net [researchgate.net]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. chemimpex.com [chemimpex.com]

Technical Guide: trans-4-(Trifluoromethyl)cyclohexanecarboxylic Acid

CAS Number: 133261-33-3

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

trans-4-(Trifluoromethyl)cyclohexanecarboxylic acid is a valuable synthetic intermediate characterized by a cyclohexane scaffold substituted with a carboxylic acid and a trifluoromethyl (CF₃) group in a trans configuration. The incorporation of the trifluoromethyl group is a widely employed strategy in drug design to enhance a molecule's physicochemical and pharmacokinetic properties.[1] This group can significantly increase lipophilicity, metabolic stability, and binding affinity to biological targets.[1] Consequently, this compound serves as a crucial component in the synthesis of novel therapeutic agents and advanced agrochemicals.[2]

Physicochemical and Safety Data

A summary of the key quantitative data for trans-4-(Trifluoromethyl)cyclohexanecarboxylic acid is presented in Table 1. This information is critical for its handling, storage, and application in experimental settings.

| Property | Value | Reference(s) |

| CAS Number | 133261-33-3 | [3] |

| Molecular Formula | C₈H₁₁F₃O₂ | [3] |

| Molecular Weight | 196.17 g/mol | [3] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 151-157 °C | |

| Purity | ≥96% | |

| SMILES | OC(=O)[C@H]1CC--INVALID-LINK--C(F)(F)F | |

| InChI Key | LMEAZIIFLVDISW-IZLXSQMJSA-N |

Safety and handling information is summarized in Table 2.

| Hazard Information | Details | Reference(s) |

| Signal Word | Warning | |

| Hazard Statements | H302 + H312 + H332 (Harmful if swallowed, in contact with skin or if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | |

| Precautionary Statements | P261, P280, P301 + P312, P302 + P352 + P312, P304 + P340 + P312, P305 + P351 + P338 | |

| Hazard Classifications | Acute Toxicity 4 (Oral, Dermal, Inhalation), Skin Irritation 2, Eye Irritation 2, Specific Target Organ Toxicity - Single Exposure 3 | |

| Target Organs | Respiratory system |

Experimental Protocols

Representative Synthesis

Step 1: Catalytic Hydrogenation of p-Aminobenzoic Acid A mixture of p-aminobenzoic acid, a suitable catalyst (e.g., 5% Ru/C), and a basic aqueous solution (e.g., 10% NaOH) is placed in an autoclave. The mixture is stirred at an elevated temperature (e.g., 100 °C) under hydrogen pressure (e.g., 15 bar). The reaction progress is monitored until the starting material is consumed. This process typically yields a mixture of cis- and trans-4-aminocyclohexanecarboxylic acid.[4][5][6]

Step 2: Isomer Separation The resulting mixture of cis and trans isomers can be separated using various techniques, such as selective crystallization or selective esterification of the carboxylic acid groups, which often proceeds at different rates for the two isomers.[7]

Step 3: Conversion of Amino Group to Trifluoromethyl Group The isolated trans-4-aminocyclohexanecarboxylic acid can then be converted to the corresponding trifluoromethyl derivative. This is a challenging transformation that can be approached through methods like the Sandmeyer-type reaction using sodium nitrite in the presence of a trifluoromethyl source.

Note: This is a generalized, representative protocol. Specific reaction conditions, reagents, and purification methods would require optimization.

Spectroscopic Characterization

Detailed spectroscopic data for this specific compound is not widely published. The following sections describe the expected spectral characteristics based on its chemical structure and data from analogous compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals corresponding to the protons on the cyclohexane ring and the carboxylic acid proton. The protons on the cyclohexane ring will exhibit complex multiplets due to spin-spin coupling. The chemical shifts will be influenced by the electron-withdrawing effects of the carboxylic acid and trifluoromethyl groups.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum should display distinct signals for each of the non-equivalent carbon atoms in the molecule. The approximate chemical shift ranges for the different carbon environments are provided in Table 3. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

| Carbon Environment | Expected Chemical Shift (ppm) |

| C=O (Carboxylic Acid) | 160 - 185 |

| C-CF₃ | ~30 - 50 (quartet) |

| Cyclohexane CH | 25 - 45 |

| CF₃ | ~120 - 130 (quartet) |

FT-IR Spectroscopy

The FT-IR spectrum will be characterized by absorption bands typical for a carboxylic acid. Key expected vibrational frequencies are listed in Table 4.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | 2500 - 3300 (broad) |

| C=O (Carboxylic Acid) | Stretching | 1700 - 1725 |

| C-F (Trifluoromethyl) | Stretching | 1100 - 1350 (strong) |

| C-H (Cyclohexane) | Stretching | 2850 - 2950 |

Mass Spectrometry

In mass spectrometry with electron ionization, the molecular ion peak (M⁺) would be expected at m/z 196. The fragmentation pattern would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and the trifluoromethyl group (-CF₃, 69 Da).

Applications in Research and Development

trans-4-(Trifluoromethyl)cyclohexanecarboxylic acid is a valuable building block in the synthesis of pharmacologically active compounds and agrochemicals.[2] The trifluoromethyl group is known to enhance metabolic stability and membrane permeability of drug candidates.[1][8] This compound can be used to introduce the trifluoromethylcyclohexyl motif into larger molecules, a strategy often employed in medicinal chemistry to optimize lead compounds.[2] For instance, it can be used in the preparation of antiviral agents.[3] The logical workflow for its application in drug discovery is depicted in Figure 2.

Visualizations

Caption: Figure 1. A proposed synthetic pathway for trans-4-(Trifluoromethyl)cyclohexanecarboxylic acid.

Caption: Figure 2. Logical workflow for the application of the title compound in drug discovery.

Conclusion

trans-4-(Trifluoromethyl)cyclohexanecarboxylic acid is a strategically important building block for the development of new chemical entities in the pharmaceutical and agrochemical sectors. Its utility is derived from the favorable properties imparted by the trifluoromethyl group. This guide provides essential data and a framework for its synthesis and characterization, serving as a valuable resource for researchers in the field. Further research into optimizing its synthesis and exploring its applications is warranted.

References

- 1. researchgate.net [researchgate.net]

- 2. chemimpex.com [chemimpex.com]

- 3. TRANS-4-(TRIFLUOROMETHYL)CYCLOHEXANECARBOXYLIC ACID | 133261-33-3 [chemicalbook.com]

- 4. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]

- 5. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]

- 6. Method for preparing trans-4-amino-1-cyclohexane carboxylic acid and derivatives thereof - Eureka | Patsnap [eureka.patsnap.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(Trifluoromethyl)cyclohexanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(Trifluoromethyl)cyclohexanecarboxylic acid, a fluorinated organic compound of significant interest in medicinal chemistry and materials science. This document details its chemical and physical properties, provides illustrative experimental protocols for its synthesis and analysis, and explores its biological relevance, particularly its interaction with the cyclooxygenase (COX) signaling pathway.

Core Compound Data

This compound is a valuable building block in the synthesis of novel pharmaceuticals and advanced materials. The presence of the trifluoromethyl group significantly influences its physicochemical properties, enhancing lipophilicity and metabolic stability, which are desirable characteristics in drug design.[1] The compound exists as a mixture of cis and trans isomers, which can be separated or used as a mixture depending on the application.

| Property | Value | Reference |

| Molecular Weight | 196.17 g/mol | [2][3] |

| Molecular Formula | C₈H₁₁F₃O₂ | [2] |

| Appearance | White to off-white solid | [3] |

| Melting Point (mixture of cis and trans) | 71-75 °C | [2] |

| Melting Point (trans isomer) | 151-156 °C | [3] |

| CAS Number (mixture of cis and trans) | 95233-30-0 | [2] |

| CAS Number (trans isomer) | 133261-33-3 | [3] |

Synthesis and Purification

The synthesis of this compound is most commonly achieved through the catalytic hydrogenation of 4-(trifluoromethyl)benzoic acid. This method provides a reliable route to the saturated cyclohexane ring system.

Experimental Protocol: Synthesis via Catalytic Hydrogenation

This protocol is a representative method based on established procedures for the hydrogenation of benzoic acid derivatives.[4][5][6]

Materials:

-

4-(Trifluoromethyl)benzoic acid

-

Ruthenium on carbon (Ru/C) catalyst (5%)

-

1,4-Dioxane

-

Water

-

Hydrogen gas (high pressure)

-

Parr reactor or similar high-pressure hydrogenation apparatus

-

Filtration apparatus

-

Rotary evaporator

-

Crystallization dish

Procedure:

-

Reaction Setup: In a high-pressure Parr reactor, combine 4-(trifluoromethyl)benzoic acid (1 equivalent) and 5% Ru/C catalyst (typically 5-10 mol%).

-

Solvent Addition: Add a binary solvent mixture of 1,4-dioxane and water (1:1 v/v) to dissolve the starting material. The use of a binary solvent system has been shown to improve conversion and selectivity.[5]

-

Hydrogenation: Seal the reactor and purge with nitrogen gas before introducing hydrogen gas to a pressure of 6.89 MPa. Heat the reaction mixture to 493 K with vigorous stirring.[5]

-

Reaction Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the Ru/C catalyst. Wash the filter cake with the reaction solvent to ensure complete recovery of the product.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the 1,4-dioxane and water.

-

Purification: The crude product can be purified by recrystallization. Dissolve the crude solid in a minimal amount of a suitable hot solvent (e.g., heptane or a mixture of ethyl acetate and hexanes) and allow it to cool slowly to induce crystallization.[7]

-

Drying: Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound.

Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.

Experimental Protocol: HPLC Analysis

This protocol is adapted from established methods for the analysis of carboxylic acids.[8][9][10]

Instrumentation and Conditions:

-

HPLC System: An Agilent 1200 series or equivalent system equipped with a quaternary pump, autosampler, and UV detector.

-

Column: Thermo BDS Hypersil C18 column (250 x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile and 0.03 M potassium dihydrogen phosphate buffer (pH adjusted to ~3 with phosphoric acid) in a 50:50 (v/v) ratio.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection Wavelength: 210 nm.

-

Column Temperature: 25 °C.

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL. Prepare a series of dilutions to create a calibration curve.

-

Sample Preparation: Dissolve the sample to be analyzed in the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the prepared standards and samples onto the HPLC system and record the chromatograms.

-

Quantification: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Experimental Protocol: NMR Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound.

Instrumentation and Conditions:

-

NMR Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Internal Standard: Tetramethylsilane (TMS).

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.7 mL of the deuterated solvent in an NMR tube.

-

Data Acquisition: Acquire ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra.

-

Data Analysis: The ¹H NMR spectrum will show characteristic signals for the cyclohexane ring protons and the carboxylic acid proton. The ¹³C NMR spectrum will show signals for the different carbon atoms in the molecule, including the trifluoromethyl carbon. The ¹⁹F NMR will show a characteristic signal for the CF₃ group. The integration and coupling patterns of these signals will confirm the structure of the molecule.

Biological Significance and Signaling Pathway

Trifluoromethyl-containing compounds are of great interest in drug development due to their potential to modulate the activity of biological targets. One such target is the cyclooxygenase (COX) enzyme, which plays a crucial role in the inflammatory response.

The COX enzyme is responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. There are two main isoforms of the COX enzyme, COX-1 and COX-2. COX-1 is constitutively expressed in many tissues and is involved in physiological functions, while COX-2 is induced during inflammation. Nonsteroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes.

Compounds containing a trifluoromethyl group have been shown to inhibit the COX-2 pathway, thereby reducing the production of prostaglandins.[7] This inhibition can occur through direct interaction with the enzyme or by suppressing the expression of the COX-2 gene. The ability of trifluoromethylated compounds to inhibit the activation of the transcription factor NF-κB is a key mechanism in reducing COX-2 expression.[7]

Caption: Inhibition of the COX-2 signaling pathway.

The diagram above illustrates the mechanism by which this compound and similar compounds can inhibit the cyclooxygenase-2 (COX-2) pathway. By inhibiting both the activity of the COX-2 enzyme and the NF-κB-mediated expression of the COX-2 gene, these compounds can effectively reduce the production of prostaglandins, thereby mitigating inflammation, pain, and fever. This dual mechanism of action makes such compounds promising candidates for the development of novel anti-inflammatory drugs.

References

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. trans-4-(Trifluoromethyl)cyclohexanecarboxylic acid 96 133261-33-3 [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. investigacion.unirioja.es [investigacion.unirioja.es]

An In-depth Technical Guide to the Synthesis of 4-(Trifluoromethyl)cyclohexanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-(trifluoromethyl)cyclohexanecarboxylic acid, a valuable building block in the development of pharmaceuticals and agrochemicals. The document details the primary synthetic route, experimental protocols, and methods for the purification of the desired isomers.

Introduction

This compound is a key intermediate whose unique trifluoromethyl group can enhance the biological activity of target molecules. It exists as a mixture of cis and trans isomers, both of which are useful in different applications. The primary and most industrially viable method for its synthesis is the catalytic hydrogenation of 4-(trifluoromethyl)benzoic acid. This process yields a mixture of the cis and trans isomers, which can then be separated to isolate the desired stereoisomer.

Primary Synthesis Route: Catalytic Hydrogenation

The core of the synthesis lies in the reduction of the aromatic ring of 4-(trifluoromethyl)benzoic acid. This is achieved through catalytic hydrogenation, a process that employs a catalyst, typically a transition metal, to facilitate the addition of hydrogen across the double bonds of the benzene ring.

The general reaction scheme is as follows:

Caption: General synthesis pathway for this compound.

This guide will focus on a robust and scalable method utilizing a skeletal nickel catalyst, also known as Raney Nickel.

Experimental Protocols

Preparation of Skeletal Nickel (Raney Nickel) Catalyst (W-2 Type)

A highly active skeletal nickel catalyst is crucial for efficient hydrogenation. The following is a typical preparation method for a W-2 type Raney Nickel catalyst.

Materials:

-

Nickel-aluminum alloy (50:50)

-

Sodium hydroxide (NaOH)

-

Distilled water

Procedure:

-

In a fume hood, slowly and cautiously add 10.0 g of nickel-aluminum alloy to a 6.0 M aqueous solution of sodium hydroxide (50 mL) with stirring. The temperature should be maintained between 10-20 °C using an ice bath.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to 90 °C with stirring for 2 hours, or until the evolution of hydrogen gas ceases.

-

Carefully decant the supernatant and wash the black nickel catalyst precipitate with several portions of distilled water until the pH of the washings is neutral (pH 7).

-

The prepared catalyst should be stored under water to prevent pyrophoric activity.

Hydrogenation of 4-(Trifluoromethyl)benzoic Acid

This procedure outlines the high-pressure catalytic hydrogenation to produce a mixture of cis- and trans-4-(trifluoromethyl)cyclohexanecarboxylic acid.

Materials:

-

4-(Trifluoromethyl)benzoic acid

-

Prepared Skeletal Nickel (Raney Nickel) catalyst

-

30% aqueous Sodium Hydroxide (NaOH) solution

-

High-pressure autoclave

Procedure:

-

Charge a high-pressure autoclave with 4-(trifluoromethyl)benzoic acid and the prepared skeletal nickel catalyst. A typical catalyst loading is 10-20% by weight relative to the starting material.

-

Add a 30% aqueous solution of sodium hydroxide to dissolve the starting material.

-

Seal the autoclave and purge with hydrogen gas several times.

-

Pressurize the autoclave with hydrogen to 7.0–7.5 MPa.

-

Heat the reaction mixture to 185–200 °C with vigorous stirring.

-

Maintain these conditions for approximately 20 hours, monitoring the hydrogen uptake.

-

After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen.

-

Filter the reaction mixture to remove the nickel catalyst.

-

Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the crude product, a mixture of cis- and trans-4-(trifluoromethyl)cyclohexanecarboxylic acid.

-

Collect the solid product by filtration, wash with cold water, and dry.

Purification of trans-4-(Trifluoromethyl)cyclohexanecarboxylic Acid

The crude product from the hydrogenation is a mixture of isomers. The more thermodynamically stable trans-isomer can be isolated and purified by recrystallization.

Materials:

-

Crude cis/trans-4-(trifluoromethyl)cyclohexanecarboxylic acid mixture

-

Isopropyl ether

-

n-Heptane

Procedure:

-

Dissolve the crude product in a minimal amount of hot isopropyl ether.

-

Slowly add n-heptane (typically in a 1:3 volume ratio to isopropyl ether) to the hot solution until turbidity is observed.

-

Allow the solution to cool slowly to room temperature, and then cool further to 0 °C to induce crystallization of the trans-isomer.

-

Collect the crystals by filtration and wash with a cold isopropyl ether/n-heptane mixture.

-

To achieve high purity (>99%), this recrystallization process can be repeated 2-3 times.

Data Presentation

The following tables summarize the key quantitative data for the synthesis and purification of this compound.

Table 1: Reaction Conditions for the Hydrogenation of 4-(Trifluoromethyl)benzoic Acid

| Parameter | Value |

| Catalyst | Skeletal Nickel (Raney Nickel, W-2 type) |

| Starting Material | 4-(Trifluoromethyl)benzoic Acid |

| Solvent | 30% aqueous Sodium Hydroxide |

| Temperature | 185–200 °C |

| Pressure | 7.0–7.5 MPa (H₂) |

| Reaction Time | ~20 hours |

Table 2: Properties and Purity of trans-4-(Trifluoromethyl)cyclohexanecarboxylic Acid

| Property | Value |

| Purity (after recrystallization) | >99.2% |

| Melting Point | Not specified in sources |

| Boiling Point | Not specified in sources |

| Appearance | White to off-white solid |

Logical Workflow Diagram

The following diagram illustrates the logical workflow from starting material to the purified final product.

An In-depth Technical Guide to the Spectroscopic Analysis of 4-(Trifluoromethyl)cyclohexanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-(Trifluoromethyl)cyclohexanecarboxylic acid. It includes predicted spectroscopic data based on characteristic chemical shifts and functional group analysis, detailed experimental protocols for acquiring such data, and a logical workflow for the complete spectroscopic characterization of the compound. This information is crucial for researchers in drug development and materials science who utilize this compound as a versatile building block.[1]

Chemical and Physical Properties

This compound is a cyclic haloalkyl substituted carboxylic acid that exists as cis and trans isomers.[1] It is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1]

| Property | Value | Reference |

| Molecular Formula | C₈H₁₁F₃O₂ | [2][3] |

| Molecular Weight | 196.17 g/mol | [2][3] |

| CAS Number | 95233-30-0 (cis/trans mixture), 133261-33-3 (trans) | [2][3] |

| Appearance | Solid | |

| Melting Point | 71-75 °C (cis/trans mixture), 151-156 °C (trans) |

Spectroscopic Data

While a complete, experimentally verified dataset for this compound is not publicly available, the following tables summarize the predicted spectroscopic data based on the analysis of its functional groups and known spectral ranges for similar compounds.

The ¹H NMR spectrum is expected to show signals corresponding to the carboxylic acid proton, the proton on the carbon bearing the trifluoromethyl group, and the protons of the cyclohexane ring. The carboxylic acid proton typically appears as a broad singlet at a very downfield chemical shift.[4][5][6] The protons on the cyclohexane ring will exhibit complex splitting patterns due to cis/trans isomerism and coupling between adjacent protons.

Table 1: Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| -COOH | 10.0 - 12.0 | Broad Singlet | Chemical shift is concentration and solvent dependent.[4][6][7] |

| CH-CF₃ | 2.0 - 2.5 | Multiplet | Deshielded by the electron-withdrawing CF₃ group. |

| Cyclohexane CH₂ | 1.2 - 2.2 | Multiplets | Complex overlapping signals from the axial and equatorial protons. |

| CH-COOH | 2.2 - 2.6 | Multiplet | Deshielded by the adjacent carboxylic acid group. |

The ¹³C NMR spectrum will show distinct signals for the carbonyl carbon, the carbon attached to the trifluoromethyl group, and the carbons of the cyclohexane ring. The carbonyl carbon is significantly deshielded and appears at a low field.[7][8] The trifluoromethyl group will cause a characteristic quartet for the carbon it is attached to due to C-F coupling.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| -C OOH | 175 - 185 | Carbonyl carbon, typically downfield.[7][8] |

| C F₃ | 120 - 130 (quartet) | The signal will be split into a quartet due to coupling with the three fluorine atoms. |

| C H-CF₃ | 30 - 40 | |

| Cyclohexane C H₂ | 25 - 40 | Multiple signals expected due to different chemical environments. |

| C H-COOH | 40 - 50 |

The IR spectrum is characterized by a very broad O-H stretching band for the carboxylic acid and a strong C=O stretching absorption.[5][6] The C-F bonds of the trifluoromethyl group will also show strong absorptions.

Table 3: Predicted FT-IR Absorption Bands

| Functional Group | Absorption Range (cm⁻¹) | Intensity | Notes |

| O-H (Carboxylic Acid) | 2500 - 3300 | Strong, very broad | Characteristic broad absorption due to hydrogen bonding.[5][6][7] |

| C-H (sp³) | 2850 - 3000 | Medium to Strong | Stretching vibrations of the cyclohexane ring protons.[9] |

| C=O (Carboxylic Acid) | 1700 - 1725 | Strong | Carbonyl stretch, position can be affected by hydrogen bonding.[7][10][11] |

| C-F | 1000 - 1400 | Strong | Stretching vibrations of the trifluoromethyl group.[12] |

| C-O | 1210 - 1320 | Strong | Stretching vibration of the C-O bond in the carboxylic acid.[12] |

Electron Ionization (EI) mass spectrometry is expected to show the molecular ion peak (M⁺) and characteristic fragmentation patterns. The molecular ion peak would be observed at an m/z corresponding to the molecular weight of the compound (196.17).

Table 4: Predicted Mass Spectrometry Fragments (Electron Ionization)

| m/z | Possible Fragment | Notes |

| 196 | [C₈H₁₁F₃O₂]⁺ | Molecular ion (M⁺). |

| 179 | [M - OH]⁺ | Loss of a hydroxyl radical. |

| 151 | [M - COOH]⁺ | Loss of the carboxylic acid group. |

| 127 | [M - CF₃]⁺ | Loss of the trifluoromethyl group. |

| 69 | [CF₃]⁺ | Trifluoromethyl cation. |

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data described above.

-

¹H and ¹³C NMR Sample Preparation:

-

Weigh approximately 5-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if the solvent does not contain an internal reference.

-

Cap the NMR tube and gently invert to ensure the solution is homogeneous.

-

-

¹H NMR Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

-

Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

-

Integrate the signals and reference the chemical shifts to the internal standard (TMS at 0 ppm).

-

-

¹³C NMR Data Acquisition:

-

Following ¹H NMR acquisition, switch the spectrometer to the ¹³C nucleus frequency.

-

Tune and match the probe for the ¹³C frequency.

-

Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon.[13]

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio, as the ¹³C nucleus is less sensitive than ¹H.[13]

-

Process the data similarly to the ¹H spectrum and reference the chemical shifts to the solvent peak or TMS.

-

-

Sample Preparation (KBr Pellet):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar until a fine, homogeneous powder is obtained.[14]

-

Place a portion of the mixture into a pellet press.

-

Apply pressure to form a thin, transparent or translucent KBr pellet.[15]

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum. The instrument passes infrared radiation through the sample and records the interferogram, which is then Fourier-transformed to produce the final spectrum.[1][14]

-

-

Sample Introduction and Ionization (Electron Ionization - EI):

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC/MS). The sample must be volatile enough for EI.[16]

-

In the ion source, the sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[16][17][18]

-

-

Mass Analysis and Detection:

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

The detector records the abundance of each ion at a specific m/z, generating the mass spectrum.

-

Visualized Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. This compound | C8H11F3O2 | CID 2779182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. trans-4-(Trifluoromethyl)cyclohexanecarboxylic acid 96 133261-33-3 [sigmaaldrich.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. myneni.princeton.edu [myneni.princeton.edu]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. IR Absorption Table [webspectra.chem.ucla.edu]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 13. Thieme E-Books & E-Journals [thieme-connect.de]

- 14. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 15. eng.uc.edu [eng.uc.edu]

- 16. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 17. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 18. Ionization Modes: EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

An In-depth Technical Guide to the Isomers and Stereochemistry of 4-(Trifluoromethyl)cyclohexanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Trifluoromethyl)cyclohexanecarboxylic acid is a key building block in the development of novel pharmaceuticals and agrochemicals. The presence of a trifluoromethyl group on the cyclohexane ring introduces unique physicochemical properties that can significantly influence biological activity. This technical guide provides a comprehensive overview of the stereochemistry of this compound, focusing on its cis and trans diastereomers and their corresponding enantiomers. This document details the synthesis, separation, and characterization of these isomers, presenting key data in a structured format to facilitate research and development.

Introduction to the Stereochemistry of this compound

This compound possesses two stereogenic centers, leading to the existence of two diastereomeric pairs of enantiomers: cis and trans. The spatial arrangement of the trifluoromethyl (CF₃) and carboxylic acid (COOH) groups on the cyclohexane ring defines these isomers, which can exhibit distinct physical, chemical, and biological properties.[1] The trifluoromethyl group, with its strong electron-withdrawing nature and metabolic stability, makes this scaffold particularly attractive for modulating the properties of bioactive molecules.[2] Understanding and controlling the stereochemistry is therefore critical in the design and development of new chemical entities.

The relationship between the different stereoisomers is illustrated below.

Synthesis of Stereoisomers

The synthesis of specific stereoisomers of this compound requires stereoselective methods. While a mixture of cis and trans isomers is often obtained through non-selective synthesis, targeted approaches are necessary to isolate or predominantly form one diastereomer.

A common strategy for preparing cyclohexane derivatives involves the hydrogenation of an aromatic precursor. For instance, the hydrogenation of 4-(trifluoromethyl)benzoic acid can yield a mixture of cis and trans isomers. The ratio of these isomers is often dependent on the catalyst, solvent, and reaction conditions.

Experimental Protocol: Hydrogenation of 4-(Trifluoromethyl)benzoic Acid (General Procedure)

-

Reaction Setup: A high-pressure autoclave is charged with 4-(trifluoromethyl)benzoic acid and a suitable hydrogenation catalyst (e.g., Rhodium on carbon).

-

Solvent: An appropriate solvent, such as isopropanol, is added.

-

Hydrogenation: The reactor is pressurized with hydrogen gas and heated to a specific temperature. The reaction is monitored until the uptake of hydrogen ceases.

-

Work-up: The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure to yield a mixture of cis- and trans-4-(trifluoromethyl)cyclohexanecarboxylic acid.

Subsequent separation or stereoselective synthesis is then required to obtain the pure isomers.

Separation of Diastereomers and Enantiomers

Separation of cis and trans Diastereomers

The separation of cis and trans isomers can be achieved using chromatographic techniques. Preparative High-Performance Liquid Chromatography (HPLC) is a powerful method for isolating diastereomers on a larger scale.

Experimental Protocol: Preparative HPLC Separation (General Procedure)

-

Column: A reversed-phase C18 column is typically employed.

-

Mobile Phase: A gradient of organic solvent (e.g., acetonitrile or methanol) and water, often with a modifier like formic acid or trifluoroacetic acid, is used to elute the compounds.

-

Detection: UV detection is suitable for monitoring the separation.

-

Fraction Collection: Fractions corresponding to the individual cis and trans isomers are collected, and the solvent is removed to yield the purified diastereomers.

The workflow for a typical preparative HPLC separation is outlined below.

Chiral Resolution of Enantiomers

Each diastereomer (cis and trans) exists as a pair of enantiomers. The separation of these enantiomers, known as chiral resolution, is crucial for evaluating the biological activity of each individual stereoisomer. Chiral chromatography is the most common method for this purpose.

Experimental Protocol: Chiral Chromatography (General Procedure)

-

Chiral Stationary Phase (CSP): A column with a chiral stationary phase, such as those based on derivatized cellulose or amylose, is selected.

-

Mobile Phase: A suitable mobile phase, often a mixture of alkanes (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), is used. Additives like trifluoroacetic acid may be required for acidic compounds.

-

Analysis: The separation is monitored by a UV detector, and the retention times of the two enantiomers are determined.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for distinguishing between the cis and trans isomers of this compound. The different spatial orientations of the substituents lead to distinct chemical shifts and coupling constants for the protons and carbons in the cyclohexane ring.

Table 1: Predicted and Reported NMR Data for Related Structures

| Isomer | Nucleus | Predicted Chemical Shift (ppm) | Reported Chemical Shift for Analogous Compounds (ppm)[1][3] |

| cis | ¹H (COOH) | ~12 | 11.5 - 12.1 |

| ¹³C (COOH) | ~175 | 170 - 175 | |

| ¹³C (CF₃) | ~125 (q) | 123 - 126 (q) | |

| trans | ¹H (COOH) | ~12 | 11.5 - 12.1 |

| ¹³C (COOH) | ~176 | 171 - 176 | |

| ¹³C (CF₃) | ~125 (q) | 123 - 126 (q) |

Note: The exact chemical shifts will vary depending on the solvent and other experimental conditions. The quartet (q) multiplicity for the CF₃ carbon is due to coupling with the fluorine atoms.

The key to distinguishing the isomers lies in the chemical shifts and coupling constants of the cyclohexane ring protons. In the cis isomer, one of the substituents is axial and the other is equatorial in the most stable chair conformation. In the trans isomer, both substituents can be in the more stable equatorial positions. This leads to differences in the magnetic environments of the ring protons.

Biological Activity and Importance in Drug Development

The stereochemistry of a drug molecule can have a profound impact on its pharmacological activity. Different stereoisomers can interact differently with chiral biological targets such as enzymes and receptors, leading to variations in efficacy, potency, and toxicity. For instance, the trans isomer of this compound has been mentioned in the context of preparing antiviral agents.[4] This highlights the potential for stereospecific biological activity among the isomers of this compound.

The introduction of a trifluoromethyl group can enhance a molecule's lipophilicity, metabolic stability, and binding affinity, all of which are desirable properties in drug candidates.[2] Therefore, the synthesis and biological evaluation of individual stereoisomers of this compound are critical steps in the drug discovery process.

The general workflow for investigating the biological activity of these isomers is depicted below.

Conclusion

The stereoisomers of this compound represent a valuable set of building blocks for medicinal chemistry and agrochemical research. The ability to synthesize, separate, and characterize the individual cis and trans diastereomers, as well as their respective enantiomers, is paramount for understanding their structure-activity relationships. This guide has provided an overview of the key considerations and experimental approaches for working with these important compounds. Further research into the specific biological activities of each stereoisomer will undoubtedly pave the way for the development of novel and more effective therapeutic and agricultural agents.

References

The Dual Nature of the Cyclohexane Ring: A Technical Guide to the Physical and Chemical Properties of Fluorinated Cyclohexanes

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into cyclic scaffolds has become a cornerstone of modern medicinal chemistry and materials science. Among these, fluorinated cyclohexanes stand out for their profound impact on molecular properties, offering a powerful tool to modulate conformation, lipophilicity, metabolic stability, and binding affinity. This technical guide provides an in-depth exploration of the physical and chemical properties of this important class of molecules, supported by quantitative data, detailed experimental protocols, and visualizations to facilitate their application in research and development.

Physicochemical Properties

The introduction of fluorine atoms onto the cyclohexane ring dramatically alters its physicochemical characteristics. These changes are critical in drug design, influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Tabulated Physical Properties

The following table summarizes key physical properties for a selection of fluorinated cyclohexanes, providing a comparative overview.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) | Refractive Index (n20/D) |

| Fluorocyclohexane | C₆H₁₁F | 102.15 | 13[1][2][3][4] | 101-105[5][6] | 0.928-0.93[1][2][3][4][5] | 1.4146-1.42[2][3][4][6] |

| 1,1-Difluorocyclohexane | C₆H₁₀F₂ | 120.14 | - | 101[7] | 1.04 | 1.39[7] |

| 1,3-Difluorocyclohexane | C₆H₁₀F₂ | 120.14 | - | - | - | - |

| 1,4-Difluorocyclohexane | C₆H₁₀F₂ | 120.14 | - | - | - | - |

| Perfluorocyclohexane | C₆F₁₂ | 300.05 | 51 (subl.) | - | - | - |

Lipophilicity (LogP) and Acidity/Basicity (pKa)

Fluorination generally increases lipophilicity, as measured by the partition coefficient (LogP). However, the effect is complex and depends on the number and position of fluorine atoms. The electron-withdrawing nature of fluorine also influences the acidity or basicity of nearby functional groups.

| Compound/Derivative Class | Effect of Fluorination on LogP | Effect of Fluorination on pKa | Reference |

| Phenylcyclohexanes | Decreased by 0.54 - 0.55 units for gem-difluoro derivatives | Decreased by 0.3 - 0.5 units for gem-difluoro derivatives | [2] |

| Selectively Fluorinated Phenylcyclohexanes | Increasing fluorination lowers LogP, consistent with increasing hydrophilicity. | - | [8] |

| Saturated Fluorine-Containing Derivatives | Standard prediction methods are often inaccurate. | Standard prediction methods are often inaccurate. | [6][9][10] |

Dipole Moment

The high electronegativity of fluorine creates a strong C-F bond dipole. The overall molecular dipole moment depends on the number and stereochemical arrangement of these bonds. All-cis polyfluorinated cyclohexanes, in particular, can exhibit exceptionally large dipole moments.

| Compound | Dipole Moment (Debye) | Conformation |

| Fluorocyclohexane | 2.11 ± 0.04 | Equatorial[9] |

| Fluorocyclohexane | 1.81 ± 0.04 | Axial[9] |

| Fluorocyclohexane | 2.11 | -[11] |

| all-cis-1,2,3,4,5,6-Hexafluorocyclohexane | 6.2 | -[4] |

Conformational Analysis

The conformational preferences of fluorinated cyclohexanes are a complex interplay of steric and electronic effects. While larger substituents generally favor the equatorial position to minimize steric strain, the small size of fluorine combined with powerful stereoelectronic effects can lead to a preference for the axial position in certain substitution patterns.

Conformational Energies

The energy difference between axial and equatorial conformers is a key parameter in understanding the behavior of substituted cyclohexanes.

| Compound | More Stable Conformer | Energy Difference (kcal/mol) | Reference |

| Fluorocyclohexane | Equatorial | 0.25 | [10] |

| 1,1,4-Trifluorocyclohexane | Axial (7ax) | 1.06 (ΔG) | [12] |

| 1,1,3,3,4,5,5-Heptafluorocyclohexane | Axial (9ax) | 2.73 (ΔG) | [12] |

| cis-1,2-Dimethylcyclohexane | - | 1.8 | |

| 1,2-Diequatorial-dimethylcyclohexane | - | 0.9 less stable than 1,4-diequatorial |

The preference for the axial position in some polyfluorinated systems can be attributed to the minimization of dipole-dipole repulsions and the presence of stabilizing hyperconjugative interactions.

Chemical Properties and Reactivity

The strong carbon-fluorine bond imparts high thermal and chemical stability to fluorinated cyclohexanes. However, the electron-withdrawing nature of fluorine can activate adjacent positions towards nucleophilic attack and influence the reactivity of other functional groups on the ring. The reactivity is also highly dependent on the stereochemistry of the fluorine substituents.

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of fluorinated cyclohexanes.

-

¹⁹F NMR: The chemical shifts of fluorine are highly sensitive to the local electronic environment, providing detailed information about the number and position of fluorine atoms. ¹⁹F-¹⁹F and ¹⁹F-¹H coupling constants are valuable for determining the relative stereochemistry of substituents.

-

¹H and ¹³C NMR: The presence of fluorine significantly influences the chemical shifts of neighboring protons and carbons. The magnitude of J-coupling between fluorine and these nuclei provides crucial conformational and structural information.

Tabulated NMR Data

The following table provides representative NMR data for fluorocyclohexane.

| Nucleus | Chemical Shift (ppm) | Coupling Constants (Hz) |

| ¹⁹F (Fluorocyclohexane) | Varies with solvent and reference | J(F-H_axial) ≈ 45-50, J(F-H_equatorial) ≈ 15-20 |

| ¹³C (Fluorocyclohexane) | C1: ~90 (d, ¹JCF ≈ 170), C2/6: ~30 (d, ²JCF ≈ 20), C3/5: ~25 (d, ³JCF ≈ 5), C4: ~26 | - |

Experimental Protocols

Detailed and reliable experimental procedures are crucial for the synthesis and characterization of fluorinated cyclohexanes.

Synthesis of 1,1-Difluorocyclohexane

This protocol describes the deoxofluorination of cyclohexanone using diethylaminosulfur trifluoride (DAST).

Materials:

-

Cyclohexanone

-

Diethylaminosulfur trifluoride (DAST)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel, rotary evaporator.

Procedure:

-

To a stirred solution of cyclohexanone (1.0 eq) in anhydrous DCM (0.5 M) in a round-bottom flask under a nitrogen atmosphere, cool the mixture to 0 °C in an ice bath.

-

Slowly add DAST (1.2 eq) to the cooled solution via a dropping funnel over 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, carefully quench the reaction by slowly adding the mixture to a stirred, saturated aqueous solution of NaHCO₃.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by fractional distillation to afford pure 1,1-difluorocyclohexane.

Determination of LogP by the Shake-Flask Method

This protocol outlines the classic shake-flask method for determining the octanol-water partition coefficient.

Materials:

-

Fluorinated cyclohexane compound

-

1-Octanol (pre-saturated with water)

-

Water or buffer solution (pre-saturated with 1-octanol)

-

Volumetric flasks, pipettes, separatory funnels or vials, mechanical shaker, analytical balance, HPLC or GC for analysis.

Procedure:

-

Prepare a stock solution of the test compound in 1-octanol.

-

Add a known volume of the stock solution to a separatory funnel or vial containing a known volume of the aqueous phase.

-

Shake the mixture vigorously for a predetermined time (e.g., 1-2 hours) at a constant temperature to ensure equilibrium is reached.

-

Allow the two phases to separate completely. Centrifugation can be used to break up emulsions.

-

Carefully withdraw an aliquot from both the 1-octanol and the aqueous phase.

-

Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC, GC, or ¹⁹F NMR).

-

Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

LogP is the logarithm (base 10) of the partition coefficient.

Role in Drug Discovery

The unique properties of fluorinated cyclohexanes make them valuable building blocks in drug discovery. Their incorporation into lead compounds can lead to:

-

Improved Metabolic Stability: The strong C-F bond can block sites of metabolic oxidation.

-

Enhanced Binding Affinity: Fluorine can participate in favorable interactions with protein targets, including hydrogen bonds and dipole-dipole interactions.

-

Modulated Physicochemical Properties: Fine-tuning of LogP and pKa can optimize the ADME profile of a drug candidate.

Conclusion

Fluorinated cyclohexanes represent a versatile and powerful class of compounds for researchers in chemistry and drug development. A thorough understanding of their physical and chemical properties, guided by quantitative data and robust experimental protocols, is essential for harnessing their full potential in the design of new molecules with tailored functions. The interplay of steric and electronic effects in these systems continues to be an active area of research, promising further innovations in the application of organofluorine chemistry.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. semanticscholar.org [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. ML for LogP and pKa in Fluorine-Containing Derivatives [blackthorn.ai]

- 7. 1,1-Difluorocyclohexane | C6H10F2 | CID 164586 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. enamine.net [enamine.net]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Synthesis of Janus All-Cis Tetrafluorocyclohexanes Carrying 1,4-Diether Motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Difluorinated Cyclohexanes: Energetics and Intra‐ and Intermolecular Interactions - PMC [pmc.ncbi.nlm.nih.gov]

The Trifluoromethyl Group: A Keystone in Modern Molecular Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF₃) group represents a cornerstone of modern medicinal chemistry and materials science.[1][2] Its unique and potent modulation of molecular properties—ranging from lipophilicity and metabolic stability to electronic character and binding affinity—makes it an indispensable tool for optimizing the performance of bioactive compounds and advanced materials.[3][4] This guide provides a comprehensive technical overview of the multifaceted roles of the CF₃ group, supported by quantitative data, detailed experimental protocols, and logical workflow visualizations.

Modulation of Core Physicochemical Properties

The introduction of a CF₃ group profoundly alters a molecule's fundamental physicochemical characteristics. These changes are often the primary motivation for its inclusion during lead optimization in drug discovery.[2]

1.1. Lipophilicity

The CF₃ group is significantly more lipophilic than a hydrogen atom or a methyl group, which can dramatically improve a molecule's ability to permeate biological membranes.[1][5] This property is quantified by the partition coefficient (logP), which measures the ratio of a compound's concentration in a nonpolar solvent (n-octanol) to its concentration in an aqueous solvent. An increase in logP generally correlates with enhanced absorption and distribution.[6] The Hansch hydrophobicity parameter (π) for the CF₃ group is approximately +0.88, indicating its strong contribution to lipophilicity.[7]

| Table 1: Effect of CF₃ Substitution on Lipophilicity (logP) | |

| Compound Pair | logP (Parent) |

| Toluene vs. α,α,α-Trifluorotoluene | 2.73 |

| Aniline vs. 4-(Trifluoromethyl)aniline | 0.90 |

| Phenol vs. 4-(Trifluoromethyl)phenol | 1.46 |

Data compiled from various sources. Absolute values may vary based on experimental conditions.

1.2. Electronic Effects

With three highly electronegative fluorine atoms, the CF₃ group is a powerful electron-withdrawing group, primarily through a strong negative inductive effect (-I).[8][9] This significantly influences the electron density of the molecular scaffold, impacting the acidity or basicity (pKa) of nearby functional groups and modulating interactions with biological targets.[1][10] The electronic influence is quantified by Hammett substituent constants (σ), where positive values indicate electron-withdrawing character.

| Table 2: Hammett Constants and pKa Shifts due to CF₃ Group | | | :--- | :--- | :--- | :--- | :--- | | Substituent | σ_meta_ | σ_para_ | Parent Compound | pKa (Parent) | pKa (CF₃ Analog) | | -CH₃ | -0.07 | -0.17 | Benzoic Acid | 4.38 | 3.77 (m-CF₃) | | -CF₃ | +0.43 | +0.54 | Benzoic Acid | 4.38 | 3.66 (p-CF₃) | | -CF₃ | +0.43 | +0.54 | Aniline | 4.60 | 3.50 (m-CF₃) | | -CF₃ | +0.43 | +0.54 | Phenol | 9.95 | 8.70 (m-CF₃) |

Data compiled from various sources, including Leffler & Grunwald (1963) and other literature.[11]

The strong electron-withdrawing nature of the CF₃ group stabilizes the conjugate base of an acid, thereby increasing its acidity (lowering its pKa).[12] Conversely, it decreases the basicity of amines by reducing the electron density on the nitrogen atom.[12]

Impact on Pharmacokinetic Profile

In drug development, the pharmacokinetic (PK) profile—how a drug is absorbed, distributed, metabolized, and excreted (ADME)—is a critical determinant of its success. The CF₃ group is a key tool for optimizing these properties.

2.1. Metabolic Stability

One of the most significant advantages of the CF₃ group is its exceptional metabolic stability.[1] The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol, compared to about 414 kJ/mol for a C-H bond.[3][7] This makes the CF₃ group highly resistant to oxidative metabolism by enzymes, particularly the cytochrome P450 (CYP) superfamily.[13] By strategically replacing a metabolically labile group (like a methyl group) with a CF₃ group, chemists can block a key metabolic pathway, leading to a longer drug half-life, improved bioavailability, and a more predictable PK profile.[7][13]

| Table 3: Comparative Metabolic Stability | | | :--- | :--- | :--- | | Parameter | Molecule with Labile -CH₃ Group | Molecule with Blocking -CF₃ Group | Rationale | | Metabolic Pathway | Susceptible to oxidation (e.g., hydroxylation) | Blocked at the site of substitution | High C-F bond strength resists enzymatic cleavage.[13] | | In Vitro Half-life (t½) | Shorter | Longer | Reduced rate of metabolism leads to slower clearance.[13] | | Intrinsic Clearance (CLᵢₙₜ) | Higher | Lower | Blocking a primary metabolic site reduces the liver's metabolic capacity for the compound.[13] | | Number of Metabolites | Generally higher | Significantly reduced | Inhibition of a major metabolic pathway limits the formation of downstream metabolites.[13] |

2.2. Membrane Permeability and Bioavailability

The enhanced lipophilicity conferred by the CF₃ group often improves a drug's ability to penetrate cell membranes, which can lead to better absorption and distribution.[1] This, combined with increased metabolic stability, frequently results in improved oral bioavailability, allowing the drug to reach its target in the body more effectively.[7] Notable drugs containing CF₃ groups, such as fluoxetine (Prozac) and celecoxib (Celebrex), benefit from these enhanced properties.[12]

Role in Pharmacodynamics and Target Binding

The CF₃ group's unique steric and electronic properties also play a direct role in how a molecule interacts with its biological target (pharmacodynamics).

It can enhance binding affinity through several mechanisms:

-

Hydrophobic Interactions: As a lipophilic and bulky group, it can fit into hydrophobic pockets within a protein's binding site, increasing affinity.[3]

-

Electrostatic and Multipolar Interactions: The polarized C-F bonds can engage in favorable, short-distance multipolar interactions with protein backbones, particularly with the carbonyl carbons of peptide bonds.[14] These interactions can significantly contribute to binding affinity.[14][15]

-

Conformational Control: The steric bulk of the CF₃ group can influence the molecule's conformation, sometimes locking it into a bioactive shape that is optimal for binding.[10]

However, the effect is highly context-dependent. In some cases, replacing a CF₃ group with other groups can switch a molecule's function from an agonist to an antagonist by forcing a different protein conformation.[16][17]

Visualizations: Workflows and Logical Relationships

Decision-Making Workflow for CF₃ Incorporation

The following diagram illustrates a typical decision-making process for medicinal chemists when considering the introduction of a trifluoromethyl group during a drug discovery campaign.

Influence of CF₃ Group on Protein-Ligand Binding

This diagram illustrates the key interactions through which a trifluoromethyl group can enhance the binding of a ligand to its protein target.

Experimental Protocols

Protocol 1: Determination of Lipophilicity (logP) by Shake-Flask Method

This method is considered the "gold standard" for logP determination.[18]

1. Objective: To determine the n-octanol/water partition coefficient (logP) of a trifluoromethyl-containing compound.

2. Materials:

-

Test compound

-

n-Octanol (HPLC grade)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Glass vials with PTFE-lined caps

-

Vortex mixer

-

Centrifuge

-

Analytical instrument (e.g., HPLC-UV, LC-MS) for quantification

3. Methodology:

-

Phase Saturation: Vigorously mix equal volumes of n-octanol and PBS (pH 7.4) for at least 24 hours to ensure mutual saturation. Allow the phases to separate completely before use.[6][19]

-

Stock Solution Preparation: Prepare a stock solution of the test compound in the pre-saturated n-octanol phase (e.g., 1 mg/mL).

-

Partitioning:

-

In a clean vial, add a precise volume of the pre-saturated n-octanol stock solution and a precise volume of the pre-saturated PBS. The volume ratio can be adjusted based on the expected logP to ensure quantifiable concentrations in both phases.[20]

-

Cap the vial tightly and vortex vigorously for 2-5 minutes to facilitate partitioning.

-

Allow the vial to equilibrate. To ensure complete phase separation, centrifuge the vial (e.g., at 3000 rpm for 10 minutes).[6]

-

-

Sampling: Carefully withdraw an aliquot from the top n-octanol layer and a separate aliquot from the bottom aqueous layer. Be cautious not to disturb the interface.

-

Quantification: Analyze the concentration of the test compound in each aliquot using a suitable, validated analytical method (e.g., HPLC-UV). Generate a calibration curve to ensure accurate quantification.

-

Calculation: The logP is calculated using the following formula:

-

logP = log₁₀ ( [Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ )

-

Protocol 2: In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay assesses a compound's susceptibility to metabolism by Phase I enzymes.[21][22]

1. Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLᵢₙₜ) of a trifluoromethyl-containing compound using human liver microsomes (HLM).[13]

2. Materials:

-

Test compound (and a positive control, e.g., Midazolam)

-

Pooled Human Liver Microsomes (HLM)

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

NADPH regenerating system (containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[23]

-

Magnesium chloride (MgCl₂)

-

Incubator/shaking water bath (37°C)

-

Acetonitrile (ACN) containing an internal standard (for stopping the reaction)

-

96-well plates

-

LC-MS/MS for analysis

3. Methodology:

-

Preparation: Thaw the liver microsomes on ice. Prepare a microsomal suspension in phosphate buffer to the desired protein concentration (e.g., 0.5 mg/mL).[24]

-

Incubation Setup:

-

In a 96-well plate, add the microsomal suspension.

-

Add the test compound (typically at a final concentration of 1 µM).

-

Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.[13]

-

-

Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.[21] A parallel incubation without the NADPH system serves as a negative control to assess non-enzymatic degradation.[23]

-

Time-Course Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in designated wells by adding a volume of ice-cold acetonitrile with an internal standard.[13] The 0-minute time point represents the initial concentration.

-

Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

-

Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound at each time point.

-

Data Analysis:

-

Plot the natural logarithm of the percentage of compound remaining versus time.

-